N-(2-aminoethyl)-2-chloroacetamide
Overview
Description
N-(2-Aminoethyl)-2-chloroacetamide is an organic compound characterized by the presence of an aminoethyl group attached to a chloroacetamide moiety. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with ethylenediamine. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at a low temperature to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminoethyl)-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Condensation Reactions: The amino group can react with carbonyl compounds to form Schiff bases, which are valuable intermediates in organic synthesis.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding amides or reduction to yield primary amines.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide, with the addition of a base such as triethylamine to facilitate the reaction.
Condensation Reactions: Conducted in the presence of a dehydrating agent like anhydrous sodium sulfate or molecular sieves to drive the reaction to completion.
Oxidation and Reduction Reactions: Utilizes oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride under controlled conditions.
Major Products Formed:
Substitution Reactions: Yield various substituted acetamides.
Condensation Reactions: Produce Schiff bases and related compounds.
Oxidation and Reduction Reactions: Result in the formation of amides and primary amines, respectively.
Scientific Research Applications
N-(2-Aminoethyl)-2-chloroacetamide has a broad range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its ability to form stable conjugates with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2-chloroacetamide involves its ability to interact with various molecular targets through its reactive functional groups. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the chloroacetamide moiety can participate in nucleophilic substitution reactions. These interactions enable the compound to modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
N-(2-Aminoethyl)acetamide: Lacks the chloro group, resulting in different reactivity and applications.
2-Chloro-N-(2-hydroxyethyl)acetamide: Contains a hydroxyethyl group instead of an aminoethyl group, leading to variations in chemical behavior and biological activity.
N-(2-Aminoethyl)-3-chloropropionamide: Features a longer carbon chain, which affects its physical properties and reactivity.
Uniqueness: N-(2-Aminoethyl)-2-chloroacetamide is unique due to the presence of both an aminoethyl group and a chloroacetamide moiety, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various research and industrial applications.
Biological Activity
N-(2-aminoethyl)-2-chloroacetamide is a compound that has attracted significant attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, interactions with biological targets, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aminoethyl group facilitates the formation of hydrogen bonds and electrostatic interactions with target proteins, while the chlorine atom enhances lipophilicity, aiding membrane penetration.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, which plays a crucial role in neurotransmitter metabolism, including dopamine and serotonin.
- Anticancer Potential : Studies suggest that the compound can induce apoptosis in various cancer cell types by disrupting cellular signaling pathways. In vitro assays have demonstrated a dose-dependent reduction in cell viability across different cancer lines, with IC values ranging from 5 to 15 µM.
- Neurological Applications : Its role as a MAO-B inhibitor positions it as a candidate for treating neurological disorders such as Parkinson's disease and depression. In vivo studies have shown increased levels of dopamine and serotonin in rodent models following administration of the compound.
- Fluorescent Probes : The compound serves as a precursor for developing fluorescent probes used in imaging applications, enhancing the visualization of biological processes.
Summary of Biological Activities
Biological Activity | Description |
---|---|
Enzyme Inhibition | Inhibits MAO-B, affecting neurotransmitter metabolism |
Anticancer Potential | Induces apoptosis in cancer cells; IC values between 5-15 µM |
Neurological Applications | Enhances levels of dopamine and serotonin; potential for mood disorder treatment |
Fluorescent Probes | Used in imaging applications to visualize biological processes |
Anticancer Activity
A study investigated the anticancer properties of this compound on various cancer cell lines. Researchers treated these cells with varying concentrations of the compound. The results indicated significant cytotoxicity, demonstrating its potential as an anticancer agent. The IC values ranged from 5 to 15 µM across different lines, indicating a promising avenue for further research into its efficacy against specific cancers.
Neurological Effects
Another investigation focused on the compound's effects on neuroactive amines. In vivo studies demonstrated that administration led to increased levels of dopamine and serotonin in rodent models. This suggests potential therapeutic effects for mood disorders and highlights the need for further exploration into its neurological applications.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-chloroacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClN2O/c5-3-4(8)7-2-1-6/h1-3,6H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSKBAUEMISASN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CCl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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